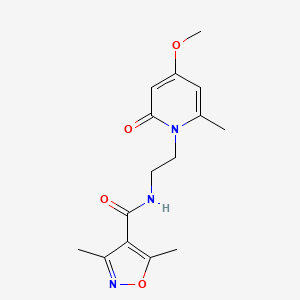
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a complex organic compound that plays a crucial role in various scientific fields. This compound is known for its unique structure, which combines elements of pyridine and isoxazole, both of which are significant in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide typically involves a multi-step process:
Preparation of 4-methoxy-6-methyl-2-oxopyridine: : This is often synthesized via a condensation reaction involving suitable starting materials.
Formation of the isoxazole ring: : Using dimethylisoxazole as a precursor, various catalytic conditions are employed to ensure the formation of the desired isoxazole ring.
Coupling Reaction: : The final step involves coupling the pyridine and isoxazole moieties using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) in the presence of base catalysts.
Industrial Production Methods
Industrial production methods mirror lab-scale synthesis but are optimized for efficiency and yield. Techniques such as continuous flow chemistry and automation can streamline these processes, reducing the time and cost associated with the large-scale production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions to form various oxidized derivatives, depending on the conditions and reagents used.
Reduction: : Reduction reactions can convert the oxo group to a hydroxyl group, significantly altering the compound's properties.
Substitution: : Various substitution reactions can be employed to modify the methoxy and methyl groups, allowing for the creation of analogs with potentially improved properties.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituents: : Halogens, alkylating agents, and acylating agents.
Major Products
Oxidized Derivatives: : Depending on the level of oxidation, products range from hydroxylated to fully carboxylated derivatives.
Reduced Derivatives: : Primarily hydroxyl derivatives.
Substituted Analogues: : Varieties based on the type of substituent introduced.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is used as a precursor for the synthesis of various heterocyclic compounds. Its structural complexity makes it a valuable tool for understanding reaction mechanisms.
Biology
In biological research, this compound can serve as a probe to study enzyme functions, particularly those involving pyridine and isoxazole moieties. It's also used in the design of enzyme inhibitors.
Medicine
Medically, derivatives of this compound are being explored for their potential therapeutic benefits, particularly as anti-inflammatory and anticancer agents. Its ability to modulate specific molecular pathways makes it a candidate for drug development.
Industry
Industrially, this compound finds applications in the synthesis of advanced materials, including polymers and pharmaceuticals, due to its versatile chemical properties.
Mécanisme D'action
The mechanism by which N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide exerts its effects involves the interaction of its pyridine and isoxazole moieties with various biological targets. These interactions can modulate enzyme activities, influence receptor binding, and alter signal transduction pathways.
Molecular Targets and Pathways
Enzyme Inhibition: : This compound can inhibit enzymes by mimicking the natural substrate, thus blocking the active site.
Receptor Binding: : It can bind to specific receptors, modulating cellular responses.
Signal Transduction: : By affecting key signaling pathways, it can alter cellular functions and responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-2-oxo-1,2-dihydropyridine: : Similar in structure but lacks the isoxazole moiety.
3,5-Dimethylisoxazole-4-carboxylic acid: : Shares the isoxazole core but lacks the pyridine component.
N-ethyl-2-pyridinamine: : Contains the pyridine ring but has different substituents.
Uniqueness
What sets N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide apart is its dual functionality, combining both pyridine and isoxazole moieties. This duality provides a broader range of chemical reactivity and biological activity, making it a more versatile compound for various applications.
Hopefully, this covers all the details you wanted! If there's anything more you need or another topic you'd like to dive into, just let me know.
Propriétés
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-9-7-12(21-4)8-13(19)18(9)6-5-16-15(20)14-10(2)17-22-11(14)3/h7-8H,5-6H2,1-4H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZDHWCHGJRKJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=C(ON=C2C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2376870.png)
![4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-2-methylbenzene-1,3-diol](/img/structure/B2376871.png)
![ethyl (3Z)-4,4,4-trifluoro-3-{[2-(1H-indol-3-yl)acetamido]imino}butanoate](/img/structure/B2376872.png)



![3-(piperidin-1-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2376878.png)
![4-Oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2376880.png)

![N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}acetamide](/img/structure/B2376883.png)
![3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2376884.png)


